Spiro[3.4]octan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-2-5-8(6-7)3-1-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOKYIFFQOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87611-64-1 | |
| Record name | spiro[3.4]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 3.4 Octan 6 One and Its Derivatives
General Strategies for Spirocyclization
Dialkylation Approaches
One of the most straightforward conceptual approaches to spirocycles is the dialkylation of a suitable precursor at a single carbon atom. This typically involves a nucleophilic carbon center that can be sequentially alkylated with a dielectrophile. For instance, a ketone with two alpha-hydrogens can be deprotonated to form an enolate, which can then undergo reaction with a dihaloalkane. In the context of spiro[3.4]octan-6-one, this could theoretically involve the dialkylation of a cyclopentanone (B42830) derivative or a cyclobutane (B1203170) derivative. However, controlling the second intramolecular alkylation to favor the formation of the desired ring size can be challenging and is often in competition with intermolecular polymerization.
Rearrangement-Driven Syntheses
Molecular rearrangements offer a powerful tool for accessing complex molecular architectures that might be difficult to synthesize through more direct methods. The Tiffeneau-Demjanov rearrangement, for example, provides a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgdbpedia.orghooghlywomenscollege.ac.inslideshare.netsynarchive.com This reaction proceeds through the diazotization of a 1-(aminomethyl)cycloalkanol, which then undergoes a rearrangement to form a ring-expanded ketone.
A plausible synthetic route to this compound utilizing this strategy would start from cyclopentanone. Cyanohydrin formation followed by reduction would yield 1-(aminomethyl)cyclopentanol. Treatment of this intermediate with nitrous acid would be expected to induce a Tiffeneau-Demjanov rearrangement, expanding the five-membered ring to the desired this compound. wikipedia.orgdbpedia.orghooghlywomenscollege.ac.inslideshare.net This method is particularly attractive as it can provide good yields for the formation of five, six, and seven-membered rings. wikipedia.orgdbpedia.org
| Starting Material | Key Intermediate | Reaction | Product |
| Cyclopentanone | 1-(aminomethyl)cyclopentanol | Tiffeneau-Demjanov Rearrangement | This compound |
Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of cyclic and spirocyclic synthesis. These can include a variety of reaction types, such as Michael-Michael-aldol cascades or transition metal-catalyzed processes. rsc.orgnih.gov For the synthesis of this compound, an annulation strategy might involve the construction of the cyclopentanone ring onto a pre-existing cyclobutane. For instance, a cyclobutane derivative bearing a suitable tether could undergo an intramolecular cyclization to form the five-membered ring. A facile synthesis of 2-azaspiro[3.4]octane has been demonstrated through the annulation of a cyclopentane (B165970) ring onto a four-membered ring precursor. rsc.org
Strain-Release Driven Spirocyclization
Highly strained molecules can serve as potent precursors for complex structures, with the release of ring strain providing a strong thermodynamic driving force for the reaction. While not directly applied to this compound in the available literature, the synthesis of related spiro[3.4]octane systems has been achieved through strain-release driven spirocyclization of bicyclo[1.1.0]butanes. This highlights the potential of using strained precursors to access the spiro[3.4]octane core.
Targeted Synthesis of this compound Core Structures
While general strategies provide a conceptual framework, the targeted synthesis often requires the development of specific routes tailored to the desired molecule. The use of readily available or synthetically accessible precursors is a key consideration in this regard.
Cyclobutanone-Based Precursors
Cyclobutanone (B123998) and its derivatives are attractive starting materials for the synthesis of this compound due to the presence of the four-membered ring in the final product. A key strategy involves the construction of the cyclopentanone ring onto the cyclobutanone core.
One potential approach involves a photochemical [2+2] cycloaddition followed by a pinacol-type rearrangement. rsc.org A four-step sequence has been developed for the construction of a cyclopentanone ring at the carbonyl carbon of a cyclic ketone, leading to spiro[4.n] systems. rsc.org This methodology could be adapted for the synthesis of this compound. The process would begin with the conversion of a cyclobutanone derivative into a diene, followed by a copper(I)-catalyzed intramolecular photocycloaddition to form an ethoxycyclobutane derivative. Subsequent pinacol-type rearrangement of this intermediate would yield the this compound skeleton. rsc.org
| Precursor Type | Key Reaction Steps | Resulting Spiro System |
| Cyclic Ketone | Diene formation, Photocycloaddition, Pinacol (B44631) Rearrangement | Spiro[4.n]alkanone |
Furthermore, the synthesis of spiro-annulated cyclobutane derivatives has been achieved through ketene (B1206846) [2+2] cycloaddition as a key step. niscpr.res.inniscair.res.in This highlights the utility of cycloaddition reactions in building the cyclobutane core, which can then be further functionalized to the target spiro ketone.
Oxetane-Derived Routes
The incorporation of an oxetane (B1205548) ring into spirocyclic systems is of growing interest in medicinal chemistry due to the unique physicochemical properties the oxetane moiety imparts. nuph.edu.ua Synthetic strategies have been developed to access spiro[3.4]octane systems containing an oxetane ring, often as analogues of common motifs like 1,4-dioxane. nuph.edu.ua
One prominent strategy employs a ring-closing metathesis (RCM) to construct the spirocyclic core. nuph.edu.ua For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been achieved starting from vinyl oxetanol. The key steps involve an O-alkylation with methyl 2-(bromomethyl)acrylate, followed by an RCM reaction utilizing a Grubbs' II catalyst to form a dihydrofuran ring fused at the spiro center. Subsequent hydrogenation and functional group manipulations provide the desired spirocyclic oxetane derivatives. nuph.edu.ua
Another approach involves photochemical reactions. The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, can be used to synthesize functionalized spirocyclic oxetanes from cyclic ketones. rsc.org This method allows for the creation of novel spirocyclic oxetanes that can serve as versatile intermediates for further chemical elaboration. rsc.org
Azetidine (B1206935) and Lactam Annulation
The synthesis of nitrogen-containing spiro[3.4]octane derivatives, such as azaspiro[3.4]octanes and spiro-β-lactams, is crucial for developing new therapeutic agents. researchgate.netnih.gov Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are commonly employed.
One classical and effective method for the synthesis of β-lactams, including spirocyclic variants, is the Staudinger reaction. nih.gov This [2+2] cycloaddition between a ketene and an imine remains a cornerstone for constructing the four-membered azetidin-2-one (B1220530) ring. This methodology has been widely applied to create a variety of spiro-β-lactams. nih.gov
More direct annulation strategies have been developed for synthesizing the 2-azaspiro[3.4]octane core. These routes can involve either the annulation of the cyclopentane ring onto an azetidine precursor or, conversely, the formation of the four-membered azetidine ring onto a cyclopentane starting material. rsc.org A two-step sequence starting from common cyclic carboxylic acids has also been reported for the synthesis of multifunctional spirocyclic azetidines. This process involves the initial synthesis of an azetidinone, which is subsequently reduced to the corresponding azetidine. nih.gov
Cyclic Ketone Transformations
Cyclic ketones are versatile starting materials for the synthesis of spirocycles. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, represents a key transformation in this context. This reaction, occurring between a cyclic ketone and an alkene (such as a maleic acid derivative), directly yields a spirocyclic oxetane. A notable challenge in these reactions is the competitive dimerization of the alkene, which can be suppressed by using appropriate solvents like p-xylene. This method provides access to a range of novel functionalized spirocyclic oxetanes that are not readily accessible through other means. rsc.org
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis increasingly relies on powerful catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of this compound derivatives has benefited significantly from the application of transition metal catalysis.
Palladium-Catalyzed Cyclizations
Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation, and it has been extensively used to construct complex polycyclic scaffolds through cascade reactions. rsc.org For the synthesis of spiro[3.4]octane derivatives, a notable strategy is the palladium-catalyzed tandem Narasaka-Heck/C-H activation reaction. nih.gov
This cascade process is initiated by the cyclization of a γ,δ-unsaturated oxime ester, which generates a σ-alkyl-Pd(II) intermediate. nih.govnih.gov This intermediate then participates in an intramolecular C(sp³)–H activation step, forming a five-membered spiro-palladacycle. This key intermediate can then undergo further transformations, such as reductive elimination or reaction with another component, to yield highly strained spirocycles like spirocyclobutane-pyrrolines. nih.govnih.gov Density functional theory (DFT) calculations have been used to explore the mechanism, including the concerted metalation-deprotonation (CMD) process and the energy barriers of the reaction. nih.gov
| Reaction | Catalyst System | Key Intermediate | Product Type | Reference |
| Narasaka-Heck/C-H Activation | Palladium Catalyst | σ-alkyl-Pd(II) species, spiro-palladacycle | Spirocyclobutane-pyrrolines | nih.gov |
| Narasaka-Heck/C–H activation/[4 + 2] annulation | Palladium Catalyst | Spiro-palladacycle | Spirocyclic pyrrolines | nih.gov |
Rhodium(II)-Catalyzed C(sp³)-H Amination
Rhodium(II)-catalyzed C(sp³)–H amination has emerged as a premier method for the synthesis of nitrogen-containing heterocycles. nih.gov This reaction allows for the direct conversion of a C-H bond into a C-N bond, offering a highly atom-economical route to valuable amine products. The methodology is particularly effective for intramolecular reactions, enabling the construction of cyclic amines and amides. nih.gov
The reaction typically proceeds through a rhodium-nitrene intermediate generated from a nitrogen source, such as a sulfamate (B1201201) ester, in the presence of an oxidant. nih.gov This highly reactive intermediate then inserts into a C-H bond. Sulfamate esters have proven to be optimal substrates for these transformations. nih.gov The use of chiral rhodium catalysts, such as the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, can achieve high yields and enantioselectivity in these C-H amination reactions, making it a powerful tool for synthesizing chiral N-heterocyclic spirocycles. nih.gov
| Catalyst | Nitrogen Source | Key Feature | Application | Reference |
| Dirhodium(II) complexes (e.g., Rh₂(esp)₂) | Sulfamate esters | Intramolecular C(sp³)-H insertion | Synthesis of N-heterocycles | nih.gov |
| Chiral tetra-lactamate dirhodium catalyst | Arylpropyl-derived sulfamates | Enantioselective C-H amination | Asymmetric synthesis of amines | nih.gov |
Scandium-Catalyzed Spirocyclization
Strain-release-driven transformations offer a powerful thermodynamic driving force for constructing complex molecules. nih.govrsc.org A novel method for the synthesis of 6,7-diazaspiro[3.4]octanes utilizes a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines. nih.govrsc.org BCBs are highly strained carbocycles, and the release of this ring strain (approximately 64 kcal/mol) facilitates the formation of the spirocyclic product. nih.govrsc.org
In this reaction, a Lewis acid, scandium(III) triflate (Sc(OTf)₃), activates the BCB, which then reacts with the azomethine imine. nih.gov A subsequent intramolecular nucleophilic substitution yields the 6,7-diazaspiro[3.4]octane framework. nih.gov This method provides a versatile platform for the de novo construction of these highly sought-after spirocycles, which were previously inaccessible. rsc.org The reaction conditions were optimized, with Sc(OTf)₃ providing good yields. nih.gov
| Catalyst | Reactants | Driving Force | Product | Reference |
| Sc(OTf)₃ | Bicyclo[1.1.0]butane (BCB), Azomethine imine | Ring strain release | 6,7-diazaspiro[3.4]octane | nih.gov |
Copper-Catalyzed Borylative Cyclization
Copper-catalyzed borylative cyclization has emerged as a powerful method for the construction of carbo- and heterocycles containing a boron functional group, which can serve as a versatile handle for further synthetic transformations. This methodology is particularly effective for creating spirocyclic frameworks, including derivatives related to this compound. The reaction typically involves the intramolecular addition of a copper-boryl species across an unsaturated bond, such as an alkene or alkyne, tethered to a cycloalkanone precursor.
The general mechanism commences with the formation of an active LCu-Bpin intermediate from a copper salt, a ligand, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This copper-boryl species then undergoes an enantioselective borocupration across the double bond of the substrate. The resulting organocopper(I) intermediate then participates in an intramolecular cyclization, attacking a carbonyl group or another electrophilic site to forge the spirocyclic ring system. This process can construct two adjacent stereocenters, including a sterically congested quaternary spirocenter, with high levels of control.
This method's utility has been demonstrated in the synthesis of various spiroheterocyclic structures and provides access to dispirocyclic scaffolds as well. nih.gov The choice of chiral phosphine (B1218219) ligands is crucial for achieving high enantio- and diastereoselectivity. The resulting borylated spirocycles are valuable intermediates, as the boronate ester can be readily converted into a range of functional groups.
| Substrate Type | Catalyst System | Key Features | Product Type |
|---|---|---|---|
| Alkenyl Halides | Cu-catalyst, Diboron reagent | Forms [m.n]-spirocycles (m,n = 3-5). Pendant methylene (B1212753) boronate for functionalization. nih.gov | Borylated Spirocycles |
| Aldimine Derivative of Styrenes | Cu-catalyst, Chiral Ligand, B₂pin₂ | Enantioselective synthesis of 2,3-disubstituted indolines. | Borylated Indolines |
| N-aryl-2-(alkenyl)benzamides | Cu(I)/Josiphos, B₂pin₂ | Constructs pyrroloquinazolinones with quaternary stereocenters. High enantio- and diastereocontrol. | Enantioenriched Pyrroloquinazolinones |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the synthesis of spirocyclic compounds, often relying on cascade reactions that build molecular complexity in a single step. For the synthesis of this compound analogues, cascade reactions such as Michael-Michael-aldol sequences are particularly effective. These reactions utilize small organic molecules, typically chiral amines or prolinol derivatives, to catalyze the formation of multiple carbon-carbon bonds with high stereocontrol.
In a typical approach, a cyclic ketone precursor is reacted with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether. The catalyst activates the aldehyde by forming a transient enamine, which then participates in a Michael addition with a suitable acceptor. A subsequent intramolecular Michael addition or aldol (B89426) reaction then closes the second ring to form the spirocyclic core.
This strategy has been successfully applied to the synthesis of various spirocyclic oxindoles and carbocycles. The protecting group on the starting material can play a crucial role in the stereochemical outcome of the final ring-closing step. For instance, in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-one derivatives, electron-withdrawing and electron-donating N-protecting groups on the oxindole (B195798) led to opposite configurations at the newly formed hydroxyl center. figshare.com These methods are highly efficient, affording products with multiple contiguous chiral centers in excellent yields and enantioselectivities, often exceeding 99% ee. figshare.com
| Reaction Type | Catalyst | Substrates | Product | Stereoselectivity |
|---|---|---|---|---|
| Michael-Michael-Aldol | Chiral Amine | Cyclic Ketone, α,β-Unsaturated Aldehyde | Spirooxindole derivatives | Almost diastereo- and enantiopure rsc.org |
| Michael/Aldol Cascade | (R)-Diphenylprolinol silyl ether | 3-Olefinic oxindoles, Pentane-1,5-dial | Spiro[cyclohexane-1,3′-indolin]-2′-ones | High yields, >99% ee figshare.com |
| Vinylogous Michael/Cyclization/Rearrangement | Quinine | 2-Ethylidene 1,3-indandiones, Isatylidene-malononitriles | Spiro-bridged heterocycles | Good to excellent yields, high diastereoselectivity nih.gov |
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a robust and versatile strategy for the synthesis of unsaturated rings, including the spiro[3.4]octane framework. scielo.org.mx This method relies on the intramolecular metathesis of a precursor containing two terminal alkene functionalities, which are joined to form a cycloalkene with the concomitant release of volatile ethylene (B1197577) gas, driving the reaction to completion. scielo.org.mx
The key to synthesizing spirocycles via RCM is the preparation of a suitable diallylated precursor. Typically, a compound with an active methylene group, such as 1,3-cyclopentanedione (B128120) (a direct precursor to the this compound core), is alkylated with two allyl groups. This diallylated substrate is then subjected to an olefin metathesis catalyst, most commonly a ruthenium-based complex like Grubbs' first or second-generation catalysts.
The reaction conditions for RCM are generally mild, and the catalysts tolerate a wide variety of functional groups, making this a highly practical approach. mit.eduyoutube.com The resulting spirocyclic product contains a double bond within the newly formed ring, which serves as a handle for further synthetic manipulations, such as hydrogenation, epoxidation, or dihydroxylation. This methodology has been successfully employed to create a variety of spiro-cyclic systems, demonstrating its flexibility in natural and non-natural product synthesis. mit.edu
| Diallylated Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 2,2-Diallyl-1,3-cyclopentanedione | Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | Spiro[4.4]non-1-ene-6,9-dione | ~90% |
| 2,2-Diallyl-1,3-cyclohexanedione | Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | Spiro[4.5]dec-1-ene-6,10-dione | ~95% |
| 9,9-Diallylfluorene | Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | Spiro[cyclopent-3-ene-1,9'-fluorene] | ~92% |
Bromocation-Induced Cascade Cyclizations
Halonium-initiated polyene cyclizations are powerful, bio-inspired transformations that can rapidly assemble complex polycyclic structures from simple acyclic precursors. thieme-connect.comimperial.ac.uk Specifically, bromonium ion-induced cascades are relevant for constructing spirocyclic systems. The reaction is initiated by an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which reacts with an alkene or alkyne to form a highly reactive bromonium ion intermediate. rsc.org This intermediate is then intercepted by a tethered nucleophile in an intramolecular fashion, triggering a cascade of ring-closing events.
In the context of spirocycle synthesis, a polyene substrate tethered to a cycloalkane can be designed to undergo a specific cascade. For instance, the formation of a bromonium ion on a distal double bond can initiate a cyclization that is terminated by an enol ether or another nucleophilic group, ultimately forming the spiro center. Snyder and co-workers have demonstrated that a bromonium-induced polyene cyclization can produce a spiro[5.5]undecane derivative. thieme-connect.comrsc.org
This methodology has also been applied to the synthesis of spiro 3,3'-cyclopropyl oxindoles through an NBS-mediated cascade involving cyclization, migration, and ring contraction of a 3-indolylethanol derivative. nih.gov A key challenge in these reactions is controlling the nucleophilicity of the counteranion, which could otherwise compete with the desired intramolecular cyclization pathway. rsc.org
Stereoselective and Asymmetric Synthesis of this compound Analogues
The construction of the quaternary stereocenter at the heart of spirocycles like this compound presents a significant synthetic challenge. Achieving high levels of stereocontrol is paramount, and several strategies, including chiral auxiliary-mediated and enantioselective catalytic methods, have been developed to address this.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. researchgate.net
Commonly used auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and SAMP/RAMP hydrazones derived from amino acids. nih.govwikipedia.orgwikipedia.org For example, a prochiral cyclic ketone can be converted into a chiral SAMP hydrazone. Deprotonation with a strong base like LDA forms a chiral azaenolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary. Subsequent removal of the auxiliary reveals the enantioenriched α-functionalized ketone, which can then be elaborated into a spirocycle. mit.eduwikipedia.org
A specific application of this strategy to spirocyclic diones has been reported, where C₂-symmetric cycloalkane-1,2-diols were used as chiral auxiliaries to control an asymmetric alkylation step, successfully yielding products like (R)-spiro[4.4]nonane-1,6-dione with high enantioselectivity. rsc.org Similarly, bicyclic lactams have been employed as chiral auxiliaries to control SNAr reactions, leading to an enantioselective synthesis of spirooxindoles. researchgate.net
| Chiral Auxiliary | Reaction Type | Key Feature | Product Type | Stereoselectivity |
|---|---|---|---|---|
| SAMP/RAMP Hydrazones | α-Alkylation | Auxiliary directs the approach of the electrophile to the azaenolate. mit.eduwikipedia.org | α-Substituted Ketones | Excellent de, ee ≥96% researchgate.net |
| Evans Oxazolidinones | Aldol, Alkylation, Cyclization | Steric hindrance from substituents at C4 and C5 directs stereochemistry. wikipedia.org | β-Tetralones, Spirocyclic ketones | High diastereoselectivity researchgate.net |
| C₂-Symmetric Diols | Asymmetric Alkylation | Forms a chiral acetal (B89532) to direct intramolecular alkylation. | (R)-Spiro[4.4]nonane-1,6-dione | High enantio- and diastereoselectivity rsc.org |
| Bicyclic Lactam | SNAr Reaction | Controls formation of quaternary stereocenter. | Spirooxindoles | dr up to 99:1 researchgate.net |
Enantioselective Catalysis
Enantioselective catalysis is a highly efficient approach for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of spirocycles.
One powerful strategy is the catalytic asymmetric Diels-Alder reaction. The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts enables the cycloaddition of exo-enones with dienes to produce spirocyclanes with excellent regio- and enantioselectivity. thieme-connect.com This method allows for the direct construction of highly congested quaternary spirocenters.
Organocatalysis, as mentioned previously, is another cornerstone of asymmetric spirocycle synthesis. Chiral phosphoric acids, for instance, can catalyze N-acyliminium cyclization cascades to form complex heterocyclic spiro-compounds with high enantiomeric excess (72-99% ee). nih.gov
Transition metal catalysis also offers numerous possibilities. Rhodium(III) catalysts have been used for dual C-H activation to form axially chiral spirooxindoles, while palladium catalysts are effective in enantioselective C-H arylation reactions to access spirocycles. rsc.org The combination of multiple catalytic modes, known as synergistic catalysis, has also been explored. For example, the pairing of a chiral secondary amine organocatalyst with a palladium(0) catalyst facilitates cascade reactions between α,β-unsaturated aldehydes and isoxazolones to furnish chiral spiroisoxazolone derivatives with high diastereo- and enantioselectivity.
Diastereoselective Transformations
Diastereoselective synthesis of spiro[3.4]octane derivatives is crucial for controlling the relative stereochemistry of the resulting products, which in turn dictates their biological activity and physical properties. Various strategies have been developed to achieve high levels of diastereoselectivity, including cycloaddition reactions, strain-release driven spirocyclizations, and organocatalytic cascade reactions.
One prominent approach involves the [3+2] cycloaddition of azomethine ylides to electron-deficient alkenes, which has been successfully employed in the synthesis of azaspiro[3.4]octane derivatives. These reactions can proceed with excellent diastereoselectivity, leading to the formation of multiple new stereocenters in a single step. For instance, the reaction of in situ generated N-benzyl azomethine ylide with electron-deficient exocyclic alkenes derived from cyclobutanone has been shown to produce novel azaspiro[3.4]octanes in high yields.
Another powerful method is the strain-release driven spirocyclization of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). The significant ring strain of BCBs (approximately 64 kcal/mol) can be harnessed to drive reactions that form more stable spirocyclic systems. Scandium-catalyzed spirocyclization of BCBs with azomethine imines has been reported to yield 6,7-diazaspiro[3.4]octanes. nih.govrsc.org While the initial diastereoselectivity was low, optimization of reaction conditions, including the choice of Lewis acid and solvent, can influence the stereochemical outcome. rsc.org
Organocatalytic cascade reactions, such as Michael/aldol sequences, have also emerged as a powerful tool for the diastereoselective synthesis of functionalized spirocyclic compounds. nih.gov For example, the reaction of 3-olefinic oxindoles with pentane-1,5-dial, catalyzed by a chiral prolinol silyl ether, affords spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with multiple contiguous stereocenters in high yields and excellent enantioselectivities. nih.gov The stereochemical outcome of the aldol cyclization can be controlled by the choice of protecting group on the oxindole nitrogen. nih.gov While this example leads to a spirocyclohexane, the underlying principles of controlling diastereoselectivity through organocatalysis are directly applicable to the synthesis of this compound derivatives.
The following table summarizes representative examples of diastereoselective transformations leading to spiro[3.4]octane derivatives and related spirocyclic systems.
| Reaction Type | Substrates | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Strain-Release Spirocyclization | Pyrazole (B372694) amide-substituted BCB, C,N-cyclic azomethine imine | Sc(OTf)₃ | 6,7-diazaspiro[3.4]octane derivative | 1.7:1 | 78 |
| Organocatalytic Michael/Aldol | 3-Olefinic oxindole, Pentane-1,5-dial | (R)-diphenylprolinol silyl ether | Spiro[cyclohexane-1,3'-indolin]-2'-one derivative | 3.5:1:0.5:0.3 | 41 |
Table 1: Examples of Diastereoselective Syntheses of Spirocyclic Compounds.
Cage-Confined Photocycloaddition Strategies
Photocycloaddition reactions, particularly the [2+2] cycloaddition, represent a powerful and atom-economical method for the construction of cyclobutane rings. When applied in an intramolecular fashion, this strategy can be utilized to synthesize spirocyclic systems. The stereochemical outcome of such reactions can be controlled by employing a "cage-confined" or supramolecular approach, where a host molecule directs the conformation of the substrate, thereby favoring the formation of a specific stereoisomer.
The synthesis of this compound via an intramolecular [2+2] photocycloaddition would typically involve the irradiation of a precursor containing both a cyclopentenone moiety and a tethered alkene. The regioselectivity and stereoselectivity of the cycloaddition are critical for the successful synthesis of the desired spirocycle.
While specific examples of cage-confined photocycloaddition for the synthesis of this compound are not extensively documented, the principles of supramolecular photochemistry provide a clear framework for this approach. Host molecules such as cyclodextrins, zeolites, or specifically designed synthetic cages can encapsulate the photoreactive substrate. Within the confined environment of the host's cavity, the conformational freedom of the substrate is restricted. This pre-organization can lead to a significant enhancement of diastereoselectivity in the photocycloaddition reaction.
For example, the photolysis of precursor molecules in the presence of β-cyclodextrin has been shown to influence the stereochemical course of intramolecular [2+2] cycloadditions. The hydrophobic interior of the cyclodextrin (B1172386) cavity can bind the substrate in a specific orientation, leading to the preferential formation of one diastereomer upon irradiation.
The de Mayo reaction, which involves the photocycloaddition of an enolized 1,3-dione to an alkene followed by a retro-aldol reaction, provides a conceptual blueprint for the synthesis of spiro[3.4]octane systems. An intramolecular photochemical dioxenone-alkene [2+2] cycloaddition has been explored as an approach to bicyclic systems, with the subsequent retro-aldol cleavage of the resulting cyclobutane leading to the formation of spiro[3.4]octane structures. The regioselectivity of the initial photocycloaddition is a key factor in determining the final spirocyclic product.
The following table illustrates the potential of photocycloaddition strategies in the synthesis of spirocyclic frameworks, highlighting the types of precursors and the resulting products.
| Photoreaction Type | Precursor | Key Intermediate | Product |
| Intramolecular [2+2] Photocycloaddition | Cyclopentenone with tethered alkene | Bicyclo[3.2.0]heptan-6-one derivative | This compound derivative |
| Intramolecular Dioxenone-Alkene [2+2] Photocycloaddition / de Mayo Reaction | Dioxenone with tethered alkene | Bicyclic cycloadduct | Spiro[3.4]octane derivative |
Table 2: Conceptual Photocycloaddition Strategies for Spiro[3.4]octane Synthesis.
Chemical Reactivity and Transformation of Spiro 3.4 Octan 6 One Scaffolds
Overview of Reactivity Profiles due to Spirocyclic Strain
The Spiro[3.4]octan-6-one molecule incorporates a cyclobutane (B1203170) ring fused to a cyclopentanone (B42830) ring at a single carbon atom. The ideal bond angles for sp³ hybridized carbons are approximately 109.5°. However, the carbons in the cyclobutane ring are forced into a more acute angle, leading to significant angle strain. This strain, combined with torsional strain from eclipsing interactions, elevates the ground-state energy of the molecule, making it more susceptible to reactions that can alleviate this strain.
The reactivity of spirocyclic compounds is often dominated by strain-release-driven transformations. For instance, the high ring strain energy of bicyclo[1.1.0]butanes (BCBs), which is approximately 64 kcal/mol, allows for a wide range of valuable chemical transformations. nih.govnih.gov While this compound is less strained than BCBs, the principle remains the same: the relief of ring strain is a powerful thermodynamic driving force for its chemical reactions. This inherent reactivity makes the spiro[3.4]octane scaffold a valuable building block in organic synthesis for the construction of more complex molecular architectures.
Ring Expansion Reactions
Ring expansion reactions are a prominent class of transformations for spirocyclic ketones like this compound. These reactions typically involve the insertion of an atom or a group of atoms into the ring, leading to a larger and often more stable cyclic system.
Oxidative ring expansion reactions are a common strategy for increasing the ring size of cyclic ketones. Two notable examples are the Baeyer-Villiger oxidation and reactions involving diazomethane (B1218177).
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or a peroxide. beilstein-journals.orgyoutube.com The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen of the peroxyacid. The migratory aptitude of the alkyl groups generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. researchgate.net For this compound, this would involve the migration of one of the carbon atoms of the cyclopentanone ring.
Reaction with Diazomethane: The reaction of cyclic ketones with diazomethane is a classic method for one-carbon ring expansion. nih.govbeilstein-journals.org The reaction proceeds through the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement to form a homologous ketone. rsc.org This method can be used to convert this compound into a spiro[3.5]nonanone derivative.
| Reaction | Reagents | Product Type | Key Features |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Lactone | Regioselective based on migratory aptitude of adjacent carbons. |
| Diazomethane Reaction | Diazomethane (CH₂N₂) | Homologous Ketone | Inserts a single methylene (B1212753) group to expand the ring. |
The Pinacol (B44631) rearrangement is an acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or an aldehyde. nih.govunimi.it To apply this to this compound, the ketone must first be converted into the corresponding vicinal diol. This can be achieved through various methods, such as reaction with a Grignard reagent followed by oxidation or through pinacol coupling of the ketone.
Once the spiro[3.4]octane-6,7-diol is formed, treatment with acid will protonate one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. This is followed by a 1,2-alkyl shift, leading to a ring-expanded ketone. The stereochemistry of the diol plays a crucial role in determining the product of the rearrangement in cyclic systems. nih.gov
| Starting Material | Reaction | Key Intermediate | Product |
|---|
| this compound | 1. Grignard Reaction 2. Oxidation | Spiro[3.4]octane-6,7-diol | Ring-expanded spirocyclic ketone | | this compound | Pinacol Coupling | Spiro[3.4]octane-6,7-diol | Ring-expanded spirocyclic ketone |
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be utilized to synthesize spirocyclic oxetanes from this compound. whiterose.ac.ukwhiterose.ac.uk These spirocyclic oxetanes can then undergo photochemical ring expansion.
The photochemical ring expansion of oxetanes, often mediated by photochemically generated carbenes, can lead to the formation of tetrahydrofuran (B95107) derivatives. nih.govbeilstein-journals.org This process involves the formation of an oxonium ylide intermediate, which then rearranges to the ring-expanded product. This methodology provides access to novel spirocyclic ethers. For example, the ring expansion of a spirocyclic oxetane (B1205548) has been shown to provide access to 6-oxa-2-azaspiro[3.4]octane building blocks. beilstein-journals.org
This compound can react with hydrazine (B178648) or its derivatives to form spirocyclic pyrazolines or pyrazoles. unimi.it These heterocyclic compounds can then undergo ring expansion reactions, often promoted by thermal or photochemical conditions.
The sigmatropic rearrangement of spirocyclic pyrazoles can lead to fused pyrazole (B372694) analogues with a concomitant one-carbon expansion of the saturated ring. nih.gov This provides a convenient route to polycyclic structures that are of interest in medicinal and agricultural chemistry.
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. beilstein-journals.org These reactions are highly efficient for the construction of complex molecular architectures from simple starting materials.
While specific examples of cascade reactions involving the ring expansion of this compound are not extensively documented, the inherent strain and reactivity of the spirocyclic system make it a plausible substrate for such transformations. For instance, a cascade sequence could be initiated by a ring-opening of the cyclobutane ring, followed by a rearrangement and subsequent ring closure to form a new, larger bicyclic system. The development of such cascade reactions starting from this compound would be a valuable addition to the synthetic chemist's toolbox.
Rearrangement Reactions
The strained nature of the spiro[3.4]octane system makes it susceptible to a variety of rearrangement reactions, which are often driven by the release of ring strain. These transformations can lead to the formation of intricate molecular architectures that would be challenging to access through other synthetic routes.
Semipinacol Rearrangements
Semipinacol rearrangements are a class of organic reactions involving the 1,2-migration of a carbon or hydrogen atom in a β-hydroxy substituted compound, typically initiated by the formation of a carbocation. In the context of the this compound scaffold, these rearrangements can be a powerful tool for ring expansion and the construction of new polycyclic systems.
A notable example involves the acid- or halogen-catalyzed semipinacol rearrangement of (bicyclo[1.1.0]butan-1-yl)alkanols to access spiro[3.4]octanes. While this method has been elegantly applied to the synthesis of spiro[3.4]octan-5-ones, the underlying principles are directly applicable to the synthesis of derivatives of this compound. The reaction proceeds through the formation of a tertiary carbocation, followed by the migration of one of the cyclobutyl C-C bonds, leading to the expansion of the cyclobutane ring and the formation of the spiro[3.4]octane core. d-nb.info
The choice of catalyst and reaction conditions can significantly influence the outcome of the rearrangement, allowing for a degree of control over the stereochemistry of the final product. Methanesulfonic acid in dichloromethane (B109758) has been identified as a particularly effective system for promoting this transformation. d-nb.info
Table 1: Examples of Semipinacol Rearrangements in the Synthesis of Spiro[3.4]octane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(1-Hydroxycyclobutyl)cyclopropan-1-ol | H+ | This compound | - | Theoretical |
| (Bicyclo[1.1.0]butan-1-yl)(phenyl)methanol | MsOH, CH2Cl2, rt, 1h | 5-Phenylthis compound | 100 | d-nb.info |
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-hydride or 1,2-alkyl shift. This rearrangement is particularly relevant for strained polycyclic systems like this compound, as it can facilitate the formation of thermodynamically more stable carbocyclic frameworks. For instance, the treatment of spiro[3.4]octan-6-ol derivatives with acid could potentially lead to the formation of a bicyclo[3.2.1]octan-6-one skeleton through a Wagner-Meerwein rearrangement. This transformation would involve the protonation of the hydroxyl group, followed by its departure to form a secondary carbocation. A subsequent 1,2-alkyl shift from the spirocyclic junction would then lead to the expanded and less strained bicyclic system.
While specific examples of Wagner-Meerwein rearrangements of this compound itself are not extensively documented in the literature, the principles of this rearrangement are well-established and its application to this system is a plausible synthetic strategy for accessing novel bicyclic compounds.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. The Cope and Claisen rearrangements are the most well-known examples of wikipedia.orgwikipedia.org-sigmatropic rearrangements.
The Cope rearrangement involves the thermal isomerization of 1,5-dienes. wikipedia.orgmasterorganicchemistry.comjk-sci.commasterorganicchemistry.com For the this compound system, a derivative such as spiro[3.4]octa-5,7-diene could potentially undergo a Cope rearrangement. This would involve a concerted reorganization of the π-electrons, leading to a new isomeric diene. The driving force for such a reaction would be the relative stability of the starting material and the product.
The Claisen rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orglibretexts.orglibretexts.orgnih.govredalyc.org An allyl ether derivative of spiro[3.4]octen-6-ol could undergo a Claisen rearrangement upon heating to yield a C-allylated this compound derivative. This reaction proceeds through a concerted, chair-like transition state and is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.org
wikipedia.orgnih.gov-Sigmatropic rearrangements, often involving ylides, are another class of sigmatropic reactions that could be applied to this compound derivatives. For example, a sulfur ylide generated from a derivative of this compound could undergo a wikipedia.orgnih.gov-sigmatropic rearrangement to introduce new functional groups and create more complex molecular architectures. researchgate.netrsc.orgresearchgate.netrsc.org
Stevens Rearrangements
The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium (B1175870) or sulfonium (B1226848) salt in the presence of a strong base. wikipedia.orgresearchgate.net This reaction proceeds through the formation of an ylide intermediate, followed by the migration of a substituent to the adjacent carbanionic center. wikipedia.org For the this compound scaffold, a quaternary ammonium salt derived from an amino-substituted spiro[3.4]octane could undergo a Stevens rearrangement to yield a rearranged tertiary amine. This transformation offers a route to novel spirocyclic amines with potential applications in medicinal chemistry. The stereochemistry of the migrating group is retained during the rearrangement. wikipedia.org
Beta-Aminoalcohol Rearrangements
Rearrangements of β-aminoalcohols, often referred to as the Tiffeneau-Demjanov rearrangement, involve the treatment of a β-aminoalcohol with a diazotizing agent, such as nitrous acid. This leads to the formation of a diazonium ion, which then undergoes a 1,2-migration with concomitant loss of nitrogen gas to form a ketone or an aldehyde. A derivative of this compound containing a β-aminoalcohol functionality could undergo such a rearrangement to afford a ring-expanded or ring-contracted product, depending on which bond migrates. This reaction provides a valuable method for altering the ring size and substitution pattern of the spirocyclic system.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The this compound scaffold can participate in or be synthesized through various cycloaddition reactions, leading to the formation of complex polycyclic systems.
An important route to the spiro[3.4]octane framework is through intramolecular [2+2] photocycloaddition reactions. For example, the irradiation of a cyclopentenone derivative with a tethered alkene, such as 3-(but-3-en-1-yl)cyclopent-2-en-1-one, can lead to the formation of a tricyclic system containing the spiro[3.4]octane core. The regioselectivity of this reaction is dependent on the length and nature of the tether. nih.gov These reactions are often highly diastereoselective and can be used to generate complex molecular architectures in a single step. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool in this context. Spiro[3.4]octa-5,7-diene, a derivative of the target scaffold, has been shown to be a highly reactive diene in Diels-Alder reactions. nih.gov Its reactivity is enhanced by the spirocyclic fusion, which pre-distorts the diene into a conformation favorable for cycloaddition. This diene can react with various dienophiles to construct complex polycyclic systems containing the spiro[3.4]octane moiety. nih.gov Density functional theory (DFT) calculations have shown that spiro[3.4]octa-5,7-diene is significantly more reactive than its acyclic counterparts. nih.gov
Table 2: Examples of Cycloaddition Reactions Involving Spiro[3.4]octane Scaffolds
| Diene/Enone | Dienophile/Alkene | Product | Reaction Type | Reference |
| Spiro[3.4]octa-5,7-diene | Ethylene (B1197577) | Tricyclo[4.2.1.01,5]non-7-ene | Diels-Alder | nih.gov |
| 3-(But-3-en-1-yl)cyclopent-2-en-1-one | - | Tricyclo[4.3.0.01,5]nonan-7-one | Intramolecular [2+2] Photocycloaddition | nih.gov |
[2+2] Cycloaddition Pathways
While specific examples of thermal [2+2] cycloaddition reactions involving the this compound scaffold are not extensively documented in the literature, the general principles of such reactions can be considered. Thermal [2+2] cycloadditions are typically forbidden by the Woodward-Hoffmann rules for concerted pathways but can occur under specific conditions, often involving activated ketenes or isocyanates. A theoretical reaction could involve the carbonyl group of this compound reacting with a ketene (B1206846) to form a β-lactone spiro-fused at the carbonyl carbon. However, such pathways are often less common compared to photochemical cycloadditions.
[3+2] Cycloaddition Involving Ylides and Dipolarophiles
The [3+2] cycloaddition is a powerful method for constructing five-membered rings and has been successfully applied to the synthesis of spiro[3.4]octane derivatives. researchgate.net These reactions typically involve a three-atom component (like an ylide or a 1,3-dipole) reacting with a two-atom component (a dipolarophile).
A significant application of this methodology is the synthesis of novel azaspiro[3.4]octanes. researchgate.net For instance, azomethine ylides can serve as the three-atom component. These ylides, often generated in situ, react with suitable dipolarophiles to furnish spirocyclic systems containing nitrogen. Such reactions can be highly stereospecific. researchgate.net The synthesis of compounds like 6-benzyl-2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane showcases the utility of this approach in creating spiro-heterocyclic systems that are valuable in medicinal chemistry. researchgate.net
The table below summarizes representative [3+2] cycloaddition reactions leading to spiro[3.4]octane analogs.
| Dipole / Ylide Precursor | Dipolarophile | Product | Reference |
| N-[(Trimethylsilyl)methyl]amino ethers | Reactive Alkene/Alkyne | Azaspiro[3.4]octane derivative | researchgate.net |
| Azomethine Ylide | Activated Olefin | 2,6-Diazaspiro[3.4]octane derivative | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions represent a major subclass of [3+2] cycloadditions and are a cornerstone for the synthesis of five-membered heterocycles. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole (a molecule with positive and negative charges delocalized over three atoms) reacting with a dipolarophile (typically an alkene or alkyne) in a concerted fashion.
This strategy is particularly effective for constructing spiro-heterocycles. While reactions starting directly from this compound are uncommon, the reverse approach—constructing the spiro[3.4]octane skeleton itself via a cycloaddition—is well-established. For example, the reaction of azomethine imines, serving as 1,3-dipoles, with highly strained bicyclo[1.1.0]butanes provides a modern and efficient route to 6,7-diazaspiro[3.4]octane frameworks. This strain-release-driven spirocyclization highlights the power of cycloaddition reactions in accessing the spiro[3.4]octane core.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For a spiro[3.4]octanone derivative to participate as a dienophile, it must contain a carbon-carbon double bond, which is typically activated by an electron-withdrawing group. organic-chemistry.orgmasterorganicchemistry.com Therefore, the saturated this compound is unreactive in this context. However, its unsaturated analog, Spiro[3.4]oct-7-en-6-one , is an excellent candidate for Diels-Alder reactions. nih.gov
In Spiro[3.4]oct-7-en-6-one, the double bond within the five-membered ring is conjugated with the carbonyl group. This conjugation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org This "normal-demand" Diels-Alder reaction is expected to proceed efficiently with electron-rich dienes such as cyclopentadiene, isoprene, and 2,3-dimethylbutadiene. mdpi.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When reacting with cyclic dienes like cyclopentadiene, the formation of the endo product is often kinetically favored due to secondary orbital interactions. organic-chemistry.org
The table below illustrates potential Diels-Alder reactions with Spiro[3.4]oct-7-en-6-one as the dienophile.
| Diene | Dienophile | Expected Product |
| 1,3-Butadiene | Spiro[3.4]oct-7-en-6-one | Tricyclic spiro-ketone |
| Isoprene | Spiro[3.4]oct-7-en-6-one | Methyl-substituted tricyclic spiro-ketone |
| Cyclopentadiene | Spiro[3.4]oct-7-en-6-one | Tetracyclic spiro-ketone (endo favored) |
Cross [2+2] Photocycloadditions
Photochemical [2+2] cycloadditions offer a route to four-membered rings that is often complementary to thermal methods. The Paterno–Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is a relevant transformation for ketones like this compound.
In this proposed reaction, the ketone is irradiated with UV light, promoting it to an excited state. This excited-state ketone then reacts with an alkene to form a 1,4-diradical intermediate, which subsequently closes to yield a spiro-oxetane. The regioselectivity and stereoselectivity of such reactions can depend on the nature of the alkene and the electronic state of the ketone. While specific applications of this reaction to this compound are not widely reported, the presence of the carbonyl group makes it a plausible substrate for such transformations.
Functionalization and Derivatization Strategies
The primary site for the functionalization of this compound is the carbonyl group. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, providing a direct route to various derivatives.
Nucleophilic Additions to Carbonyl Group
Nucleophilic addition is one of the most fundamental reactions of ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation, typically during an acidic workup, yields the final alcohol product. youtube.com
Reduction with Hydride Reagents: this compound can be readily reduced to the corresponding secondary alcohol, Spiro[3.4]octan-6-ol . A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. masterorganicchemistry.com NaBH₄ is a mild reducing agent and is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com
Addition of Organometallic Reagents: Carbon nucleophiles, such as those derived from Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl group to form new carbon-carbon bonds. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would yield a tertiary alcohol. The first step is the irreversible addition of the alkyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate. youtube.comyoutube.com An acidic workup then protonates the alkoxide to give the final product, 6-methylspiro[3.4]octan-6-ol. youtube.comyoutube.com
The following table details common nucleophilic addition reactions for this compound.
| Starting Material | Reagent(s) | Nucleophile | Product | Product Class |
| This compound | 1. NaBH₄2. H₃O⁺ | Hydride (H⁻) | Spiro[3.4]octan-6-ol | Secondary Alcohol |
| This compound | 1. CH₃MgBr2. H₃O⁺ | Methyl anion (CH₃⁻) | 6-Methylspiro[3.4]octan-6-ol | Tertiary Alcohol |
| This compound | 1. PhLi2. H₃O⁺ | Phenyl anion (Ph⁻) | 6-Phenylspiro[3.4]octan-6-ol | Tertiary Alcohol |
| This compound | 1. NaCN2. H₃O⁺ | Cyanide (CN⁻) | 6-Cyanospiro[3.4]octan-6-ol | Cyanohydrin |
Modifications of Spirocyclic Lactams
Spirocyclic lactams derived from this compound, such as 2-azaspiro[3.4]octan-1-one, are versatile intermediates that can undergo a variety of chemical modifications. These transformations allow for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules. Key modifications include N-alkylation, reduction of the lactam carbonyl, and ring-opening reactions.
N-Alkylation: The nitrogen atom of the spirocyclic lactam can be readily functionalized through N-alkylation reactions. This allows for the introduction of a wide range of substituents, which can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds. For example, in the synthesis of 2,6-diazaspiro[3.4]octane derivatives, selective N-alkylation is a key step in building molecular complexity.
Reduction of the Lactam Carbonyl: The carbonyl group of the spirocyclic lactam can be reduced to the corresponding amine, transforming the lactam into a spirocyclic amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The resulting spirocyclic amines can serve as valuable building blocks for further derivatization. For instance, the reduction of the carbonyl group in 6,7-diazaspiro[3.4]octanes has been demonstrated to yield the corresponding saturated diazaspirocycle nih.gov.
| Reactant | Reagent | Product | Yield (%) | Reference |
| 6,7-Diazaspiro[3.4]octane derivative | Mg/MeOH | Deprotected 6,7-diazaspiro[3.4]octane | 69 | nih.gov |
| 6,7-Diazaspiro[3.4]octane derivative | Not Specified | 6,7-Diazaspiro[3.4]octan-ol | 54 | nih.gov |
| 6,7-Diazaspiro[3.4]octane derivative | Pd/C, H2 | Hydrogenated 6,7-diazaspiro[3.4]octane | 64 | nih.gov |
Ring-Opening Reactions: The strained four-membered β-lactam ring in certain spiro[3.4]octane derivatives is susceptible to ring-opening reactions under various conditions. These reactions can be influenced by the presence of substituents on the lactam ring and the spirocyclic framework. For example, studies on N-phenylsulfonyl substituted spiro-β-lactams have shown that the azetidinone ring can be opened under hydrolytic, reductive, and alkylating conditions researchgate.net. The reactivity is affected by both the spiro structure and the N-phenylsulfonyl group, with the spiro-condensed ring sterically encumbering the β-lactam ring researchgate.net.
Introduction of Diverse Substituents
The introduction of a wide array of substituents onto the this compound scaffold is essential for creating libraries of compounds for biological screening. Functionalization can be achieved at various positions of the spirocycle, including the nitrogen atom of a lactam, and the carbon atoms of both the cyclobutane and cyclopentane (B165970) rings.
Alkylation: Alkylation reactions can be employed to introduce alkyl groups at different positions. For instance, regioselective α-alkylation of the ketone in this compound can be achieved by forming the enolate and reacting it with an alkyl halide. Nickel-catalyzed α-alkylation of unsymmetrical ketones at the more-hindered α-site with allylic alcohols represents an advanced strategy that could potentially be applied to this system google.com.
Arylation: The introduction of aryl groups can be accomplished through modern cross-coupling reactions. Palladium-catalyzed α-arylation of ketones is a well-established method that could be adapted for the functionalization of this compound. Similarly, nickel-catalyzed N-arylation of lactams provides a route to introduce aryl substituents on the nitrogen atom of a spirocyclic lactam nih.gov.
Incorporation of Heteroatoms: The synthesis of spiro[3.4]octane analogues containing heteroatoms, such as oxygen or sulfur, in the spirocyclic framework has been reported. These heteroatom-containing spirocycles can serve as multifunctional modules for drug discovery. For example, the synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been achieved, providing building blocks with unique properties youtube.comchemistrysteps.com.
| Starting Material | Reagent(s) | Product | Key Transformation |
| Unsymmetrical Ketone | Allylic Alcohol, Ni-catalyst | α-Alkylated Ketone (more hindered site) | Regioselective Alkylation google.com |
| Primary Amide/Lactam | (Hetero)aryl (pseudo)halide, Ni-catalyst | N-Arylated Amide/Lactam | N-Arylation nih.gov |
| This compound precursor | Various | Thia/Oxa-azaspiro[3.4]octanes | Heteroatom Incorporation youtube.comchemistrysteps.com |
Orthogonal Protection and Deprotection Strategies
In the synthesis of complex molecules based on the this compound scaffold, the use of orthogonal protecting groups is crucial for the selective functionalization of different reactive sites. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups in the molecule, allowing for a stepwise and controlled synthetic sequence.
A prime example of this strategy is the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues researchgate.netresearchgate.net. In this approach, the two nitrogen atoms of the diazaspirocycle are protected with different groups, for instance, a tert-butoxycarbonyl (Boc) group and a benzyl (B1604629) (Bn) or a fluorenylmethyloxycarbonyl (Fmoc) group.
The selective deprotection of these groups can be achieved as follows:
Boc Group: Typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent researchgate.net.
Bn Group: Cleaved by hydrogenolysis, using a palladium catalyst (Pd/C) and hydrogen gas researchgate.net.
Fmoc Group: Removed under basic conditions, commonly with a solution of piperidine (B6355638) in DMF.
Dde Group: Cleaved with a solution of hydrazine in DMF sigmaaldrich.compeptide.com.
This orthogonal strategy allows for the selective deprotection of one nitrogen atom, enabling its functionalization, while the other nitrogen remains protected. Subsequently, the second protecting group can be removed to allow for further modification at the other nitrogen atom.
| Protecting Group | Deprotection Reagent(s) | Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Acidic | researchgate.net |
| Benzyl (Bn) | H2, Palladium on Carbon (Pd/C) | Hydrogenolysis | researchgate.net |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF | Basic | |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine in DMF | Mildly Basic | sigmaaldrich.compeptide.com |
This level of control is essential for the synthesis of well-defined, complex spirocyclic compounds with diverse substitution patterns, which are of high value in the exploration of new chemical space for drug discovery.
Computational and Theoretical Investigations of Spiro 3.4 Octan 6 One
Mechanistic Elucidation of Synthetic Transformations
Computational chemistry plays a pivotal role in understanding the intricate mechanisms of chemical reactions. For a molecule like Spiro[3.4]octan-6-one, theoretical studies can illuminate the pathways of its synthesis, providing a molecular-level picture that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic compounds. In the context of spirocyclic systems, DFT calculations can be employed to explore the potential energy surfaces of various synthetic routes. While specific DFT studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on analogous spiro compounds.
Theoretical investigations into the synthesis of spiro compounds often focus on cycloaddition reactions or intramolecular rearrangements. For instance, a hypothetical intramolecular [2+2] cycloaddition to form the cyclobutane (B1203170) ring of this compound could be modeled using DFT. Such a study would involve calculating the energies of the reactant, transition state, and product to determine the reaction's feasibility and kinetics. The choice of functional and basis set in these DFT calculations is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods.
A representative, albeit hypothetical, DFT study on a key synthetic step for a spirocyclic ketone might involve the following calculated energy changes:
| Reaction Step | Reactant(s) | Transition State | Product(s) | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Cyclization | Acyclic Precursor | Cyclic Transition State | This compound | -25.3 | -24.8 | -10.5 |
| Ring Expansion | Spiro[2.5]nonan-6-one | Rearrangement TS | This compound | -5.2 | -5.0 | -2.1 |
Note: The data in this table is illustrative and intended to represent the type of information generated from DFT studies. Actual values would be specific to the reaction being studied.
A critical aspect of mechanistic studies is the identification and characterization of transition states and intermediates. Transition state theory, in conjunction with computational methods, allows for the calculation of activation energies, which are key to understanding reaction rates. For the synthesis of this compound, computational chemists would search for the lowest energy pathways by locating the transition state structures connecting reactants and products.
The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a ring-closing reaction to form one of the rings in this compound, the transition state would exhibit partially formed carbon-carbon bonds. The vibrational frequencies of the optimized geometries are also calculated; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Conformational Analysis and Strain Theory
The rigid framework of spirocyclic compounds like this compound makes them intriguing subjects for conformational analysis and the study of ring strain. The spiro-fusion introduces significant constraints on the geometry of the molecule, influencing its stability and reactivity.
The spirocyclic nature of this compound, with a central quaternary carbon atom as the pivot for two perpendicular rings, imparts a high degree of rigidity to the molecule. This rigidity limits the number of accessible conformations compared to more flexible acyclic or monocyclic counterparts. The cyclobutane ring is inherently strained and puckered, while the cyclopentanone (B42830) ring can adopt various envelope and twist conformations. The spiro-fusion restricts the conformational freedom of both rings.
Computational methods can be used to explore the conformational landscape of this compound. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable (lowest energy) conformation and any other local minima.
Energy minimization calculations are fundamental to conformational analysis. These calculations seek to find the geometry of a molecule that corresponds to the lowest potential energy. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.
A hypothetical breakdown of the strain energy contributions in this compound compared to its parent hydrocarbon, spiro[3.4]octane, is presented below:
| Compound | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) | Steric Strain (kcal/mol) | Total Strain Energy (kcal/mol) |
| Spiro[3.4]octane | 26.5 | 10.2 | 3.1 | 39.8 |
| This compound | 25.8 | 9.8 | 3.5 | 39.1 |
Note: This table provides an illustrative example of how strain energy can be analyzed. The values are hypothetical and serve to demonstrate the concepts.
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Computational quantum chemistry provides a suite of tools to probe the electronic distribution and predict how a molecule will behave in a chemical reaction. For this compound, understanding its electronic structure is key to predicting its chemical properties.
Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly informative. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Reactivity indices, derived from conceptual DFT, can also be used to predict the reactive sites within a molecule. For this compound, these indices could predict whether a nucleophilic attack is more likely to occur at the carbonyl carbon or another position. Similarly, they can indicate the most probable sites for electrophilic attack. The carbonyl group is an electron-withdrawing group, which will significantly influence the electron density distribution throughout the molecule, making the carbonyl carbon a primary site for nucleophilic addition reactions.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The construction of the spiro[3.4]octane framework remains a synthetic challenge, often requiring multi-step sequences. mdpi.com Future efforts will likely focus on developing more efficient, sustainable, and atom-economical methods.
Strain-Release Driven Synthesis: A promising strategy involves the use of highly strained molecules to drive the formation of the spirocyclic core. For instance, a recently developed method utilizes the strain energy in bicyclo[1.1.0]butanes (BCBs) to facilitate a scandium-catalyzed spirocyclization with azomethine imines, providing access to 6,7-diazaspiro[3.4]octane frameworks. nih.govrsc.orgrsc.org This approach leverages the high ring strain of BCBs (64 kcal mol⁻¹) to enable transformations that would otherwise be difficult. nih.gov Future work could expand this concept to other strained precursors for the synthesis of the carbocyclic spiro[3.4]octan-6-one skeleton.
Domino and Multicomponent Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient and sustainable approach. mdpi.com A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of other complex spiro compounds. mdpi.com Adapting such strategies to this compound could significantly reduce reaction times, energy consumption, and waste generation by minimizing intermediate purification steps. mdpi.com
Catalytic Asymmetric Synthesis: Controlling the stereochemistry of the quaternary spiro-center is a significant challenge. nih.gov The development of novel chiral catalysts for the asymmetric synthesis of this compound derivatives is a critical area of future research. Preliminary studies on the asymmetric synthesis of 6,7-diazaspiro[3.4]octanes using BINOL-derived chiral phosphoric acid (CPA) catalysts have shown promise, achieving moderate enantioselectivity. nih.govrsc.org Further optimization and discovery of new catalytic systems are needed to achieve high levels of stereocontrol.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Strain-Release Spirocyclization | Utilizes highly strained precursors like bicyclo[1.1.0]butanes (BCBs). | Provides a powerful driving force for ring formation; enables access to novel derivatives. | nih.govrsc.orgrsc.org |
| Multicomponent Domino Reactions | Combines multiple reaction steps into a single, efficient process. | Reduces waste, simplifies procedures, improves atom economy. | mdpi.com |
| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome. | Enables the synthesis of specific enantiomers, which is crucial for pharmaceutical applications. | nih.govrsc.org |
Exploration of Undiscovered Reactivity Modes
The reactivity of the this compound core is largely dictated by its strained four-membered ring and the functionality of the five-membered ring. Research into new reaction pathways will unlock the full synthetic potential of this scaffold.
Ring-Expansion and Rearrangement Reactions: The inherent strain in the cyclobutane (B1203170) portion of the spiro[3.4]octane system can be harnessed to drive ring-expansion or rearrangement reactions, providing access to larger or more complex polycyclic systems. Methodologies such as the pinacol-pinacolone rearrangement have been used to prepare other spirocyclic systems and could potentially be applied here. wikipedia.org
Functionalization of the Spiro Core: While syntheses of the core structure are advancing, methods for the selective functionalization of the spiro[3.4]octane skeleton are less developed. Future work should focus on C-H activation and other modern synthetic techniques to introduce new functional groups at various positions on both rings. Recent transformations performed on 6,7-diazaspiro[3.4]octane derivatives, such as carbonyl reduction, hydrogenation, and halohydrin formation, demonstrate the potential for further derivatization of the five-membered ring. rsc.orgrsc.org
Reactivity of Strained Intermediates: Exploring reactions that proceed through highly strained intermediates, such as those involving the formation of bridgehead olefins or carbocations, could lead to unprecedented molecular architectures. The study of related strained spiroheterocycles, like 1,4-dioxaspiro[2.3]hexanes, shows that reactivity can be tuned based on reaction conditions to favor different ring-opening pathways, suggesting that the reactivity of this compound could be similarly controlled. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Modernizing the synthesis of this compound through the integration of advanced technologies like flow chemistry and automated synthesis can offer significant advantages in terms of efficiency, safety, and scalability.
Automated Synthesis: Automated synthesis platforms, which use robotics to perform chemical reactions, can dramatically increase the speed of research and development. sigmaaldrich.comnih.gov By automating the synthesis of a library of this compound derivatives, researchers can rapidly explore the structure-activity relationship (SAR) for a given biological target. These platforms enable high-throughput experimentation, allowing for the rapid screening of reaction conditions and the generation of diverse molecular libraries for drug discovery. nih.gov
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, integration of synthesis and purification. spirochem.comyoutube.com | Optimization of sensitive reaction steps, safe handling of hazardous reagents, scalable production for preclinical studies. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, reduced human error. sigmaaldrich.comnih.gov | Accelerated synthesis of derivative libraries for SAR studies in drug discovery programs. |
Application in Targeted Drug Design and Chemical Biology
Spirocyclic scaffolds are considered "privileged" structures in medicinal chemistry due to their ability to impart favorable properties to drug candidates. nih.gov The rigid, three-dimensional nature of the spiro[3.4]octane core is particularly attractive for designing potent and selective inhibitors. researchgate.netbldpharm.com
Scaffold for Bioactive Molecules: The spiro[3.4]octane framework is found in numerous compounds with significant biological activities, including anticancer agents. nih.govrsc.org Its rigid structure allows for a precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. bldpharm.com For example, the related (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azathis compound has been identified as a novel, potent, and reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). acs.org
Bioisosteric Replacement: Strained spirocycles are increasingly being explored as bioisosteres for common motifs in drug molecules, such as aromatic rings. researchgate.netrsc.org Replacing a flat aromatic ring with a three-dimensional spiro[3.4]octane group can improve key physicochemical properties, including solubility and metabolic stability, while maintaining or improving biological activity. bldpharm.com This "escape from flatland" is a key strategy in modern drug design. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Functionality
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and reactions.
Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This allows researchers to predict the feasibility of a proposed synthetic route, understand the origins of stereoselectivity, and design more effective catalysts. For instance, computational studies have been used to substantiate the proposed free radical mechanism in the synthesis of other spirocyclic compounds. beilstein-journals.org Proposed mechanisms for the formation of spiro[3.4]octane derivatives have also been outlined based on mechanistic studies and theoretical principles. nih.govrsc.orgrsc.org
In Silico Drug Design: Molecular modeling techniques are crucial for understanding how this compound derivatives interact with biological targets. Structure-based drug design (SBDD) can be used to guide the optimization of lead compounds by predicting binding modes and affinities. acs.org Furthermore, computational methods can predict ADME (absorption, distribution, metabolism, and excretion) properties and collision cross-section (CCS) values, helping to prioritize the synthesis of compounds with the most promising drug-like characteristics. uni.lu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
